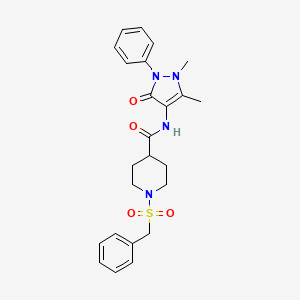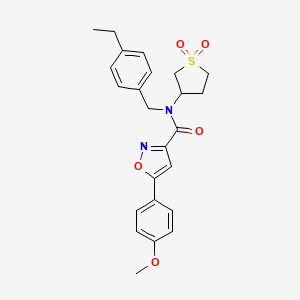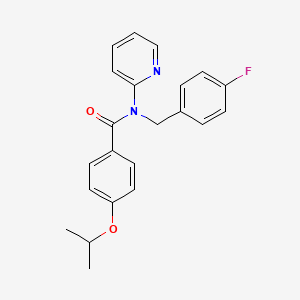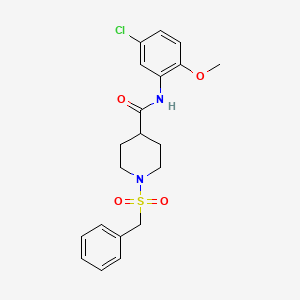
4-(2-methylpropoxy)-N-(2-methylquinolin-8-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-methylpropoxy)-N-(2-methylquinolin-8-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with a 2-methylpropoxy group and a 2-methylquinolin-8-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylpropoxy)-N-(2-methylquinolin-8-yl)benzamide typically involves the following steps:
Formation of 2-methylquinolin-8-amine: This can be achieved through the reduction of 2-methylquinoline-8-nitro compound using a suitable reducing agent such as iron powder in the presence of hydrochloric acid.
Preparation of 4-(2-methylpropoxy)benzoic acid: This involves the alkylation of 4-hydroxybenzoic acid with 2-methylpropyl bromide in the presence of a base like potassium carbonate.
Amide Bond Formation: The final step involves the coupling of 2-methylquinolin-8-amine with 4-(2-methylpropoxy)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-methylpropoxy)-N-(2-methylquinolin-8-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzamide ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-(2-methylpropoxy)-N-(2-methylquinolin-8-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline moiety can intercalate with DNA, potentially leading to anticancer effects. The benzamide group may enhance binding affinity to specific proteins, influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methylquinolin-8-yl 4-methylbenzoate: Similar structure but with an ester linkage instead of an amide.
2-methylquinolin-8-yl 2,4-dimethylbenzenesulfonate: Contains a sulfonate group instead of a benzamide.
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: Different core structure but similar applications in materials science.
Uniqueness
4-(2-methylpropoxy)-N-(2-methylquinolin-8-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can lead to different reactivity and interactions compared to similar compounds, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C21H22N2O2 |
|---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
4-(2-methylpropoxy)-N-(2-methylquinolin-8-yl)benzamide |
InChI |
InChI=1S/C21H22N2O2/c1-14(2)13-25-18-11-9-17(10-12-18)21(24)23-19-6-4-5-16-8-7-15(3)22-20(16)19/h4-12,14H,13H2,1-3H3,(H,23,24) |
InChI-Schlüssel |
SBMDNGIYMRCVPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C3=CC=C(C=C3)OCC(C)C)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-methylbenzyl)sulfonyl]-N-(3-methylphenyl)piperidine-4-carboxamide](/img/structure/B11346017.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-[3-(propan-2-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B11346019.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide](/img/structure/B11346027.png)
![2-[1-(4-Ethoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B11346032.png)


![2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11346057.png)
![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B11346064.png)
![2-(4-Chloro-3-methylphenoxy)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B11346067.png)
![4-tert-butyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide](/img/structure/B11346068.png)

![1-[(4-fluorobenzyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B11346093.png)


